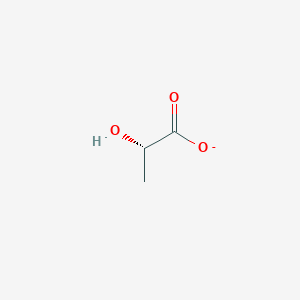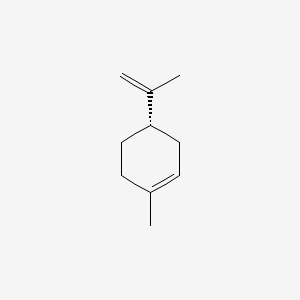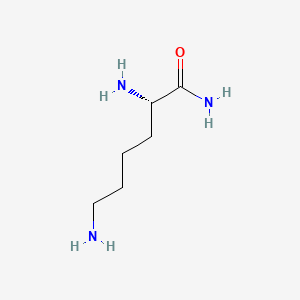
Lobucavir
Übersicht
Vorbereitungsmethoden
Lobucavir kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die Cyclobutan-Derivate beinhalten. Ein Syntheseweg beinhaltet die stereogesteuerte Cyclisierung von (E)-3-(2-Oxooxazolidin-3-ylcarbonyl)-2-propenoic acidmethylester mit 1,1-Di(methylsulfanyl)ethylen, katalysiert durch ein chirales Reagenz, das in situ mit Diisopropoxytitan-dichlorid und einem chiralen Dioxolan hergestellt wird . Die resultierende Verbindung durchläuft mehrere Schritte, darunter Reduktion, Silylierung und Kondensation mit 6-O-(2-Methoxyethyl)guanin, gefolgt von Deprotektion, um this compound zu ergeben .
Analyse Chemischer Reaktionen
Lobucavir unterliegt verschiedenen chemischen Reaktionen, wobei hauptsächlich seine Guanin-Analogon-Struktur beteiligt ist. Es muss innerhalb infizierter Zellen über intrazelluläre Enzyme in seine Triphosphatform phosphoryliert werden, bevor es seine antivirale Aktivität zeigen kann . Die Verbindung wirkt als nicht-obligatorischer Kettenterminator der viralen Polymerase und verursacht eine Konformationsänderung, die die optimale Polymeraseaktivität zwei bis drei Nukleotide stromabwärts seiner Einlagerung blockiert .
Wissenschaftliche Forschungsanwendungen
Lobucavir wurde umfassend auf seine antiviralen Eigenschaften untersucht. Es zeigte Aktivität gegen Herpesvirus, Hepatitis-B-Virus, Humanes Immundefizienzvirus und Humanes Cytomegalovirus . Es erreichte Phase-III-klinische Studien für Hepatitis B und Herpesvirus, Phase-II-klinische Studien für Cytomegalovirus und wurde in einer Pilotstudie zur Behandlung des erworbenen Immunschwächesyndroms eingesetzt . Trotz seiner vielversprechenden Ergebnisse wurde die Entwicklung eingestellt, da bei Langzeitanwendung an Mäusen ein erhöhtes Krebsrisiko festgestellt wurde .
Wirkmechanismus
This compound ist ein Guanin-Analogon, das die virale DNA-Polymerase stört . Es muss innerhalb infizierter Zellen über intrazelluläre Enzyme in seine Triphosphatform phosphoryliert werden, bevor es seine antivirale Aktivität zeigen kann . In Hepatitis-B-Studien wurde festgestellt, dass this compound die virale Primer-Synthese, die Reverse Transkription und die DNA-abhängige DNA-Polymerisation hemmt, indem es als nicht-obligatorischer Kettenterminator der viralen Polymerase wirkt . Im Gegensatz zu traditionellen Kettenterminatoren, denen eine 3'-OH-Gruppe fehlt, um eine weitere DNA-Replikation zu verhindern, wird angenommen, dass this compound eine Konformationsänderung verursacht, die die optimale Polymeraseaktivität zwei bis drei Nukleotide stromabwärts seiner Einlagerung blockiert .
Wirkmechanismus
Lobucavir is a guanine analog that interferes with viral DNA polymerase . It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity . In hepatitis B studies, this compound has been found to inhibit viral primer synthesis, reverse-transcription, and DNA-dependent DNA polymerization by acting as a non-obligate chain terminator of the viral polymerase . Unlike traditional chain terminators that lack a 3’-OH group to prevent further DNA replication, this compound is thought to cause a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation .
Vergleich Mit ähnlichen Verbindungen
Lobucavir ähnelt anderen Nukleosidanaloga wie Zidovudin und Ganciclovir, die ebenfalls als antivirale Medikamente verwendet werden . Lobucavirs einzigartiger Wirkmechanismus als nicht-obligatorischer Kettenterminator unterscheidet es von diesen Verbindungen . Andere ähnliche Verbindungen sind Lamivudin und Entecavir, die ebenfalls zur Behandlung von Hepatitis-B-Virus-Infektionen verwendet werden .
Eigenschaften
IUPAC Name |
2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFOVSGRNGAGDL-FSDSQADBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155063 | |
| Record name | Lobucavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127759-89-1, 126062-18-8 | |
| Record name | Lobucavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127759-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lobucavir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobucavir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobucavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12531 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lobucavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOBUCAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one](/img/structure/B1674927.png)



